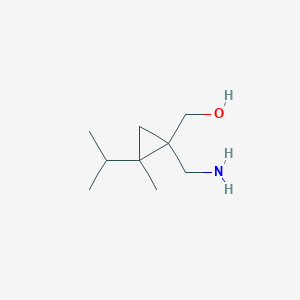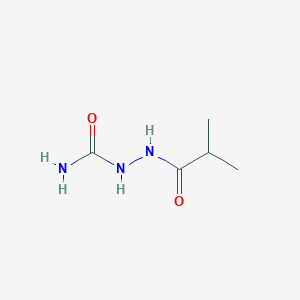
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is a chiral oxazolidine derivative. This compound is notable for its complex structure, which includes a benzoyl group, an anisyl group, and a phenyl group attached to an oxazolidine ring. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.
Mechanism of Action
Target of Action
Docetaxel is a chemotherapy medication that works by disrupting the microtubular network in cells that is essential for cell division .
Mode of Action
Docetaxel promotes the assembly of microtubules and prevents their disassembly. This leads to the inhibition of cell division, which in turn leads to cell death .
Biochemical Pathways
The primary pathway affected by Docetaxel is the cell cycle. By stabilizing microtubules, it prevents the cell from properly segregating its chromosomes during mitosis, which leads to cell cycle arrest and apoptosis .
Pharmacokinetics
As an intermediate in the synthesis of Docetaxel, “(4s,5r)-3-tert-butoxycarbony-2-(4-anisyl)-4- phenyl-5- oxazolidine carboxylic acid” would be expected to have similar ADME properties. Docetaxel is administered intravenously and is widely distributed in the body. It is metabolized in the liver and excreted primarily in the feces .
Result of Action
The end result of Docetaxel’s action is the death of rapidly dividing cells, including cancer cells .
Action Environment
The efficacy and stability of Docetaxel can be influenced by various factors, including the patient’s overall health, the presence of other medications, and genetic variations in drug metabolism enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzoyl chloride derivative with an anisyl-substituted oxazolidine under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
Scientific Research Applications
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying enantioselective reactions.
Biology: The compound can be used in the development of chiral drugs or as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid: The enantiomer of the compound, with opposite stereochemistry.
(4R,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic Acid: A similar compound with a methoxy group instead of an anisyl group.
(4R,5R)-3-Benzoyl-2-(4-chlorophenyl)-4-phenyl-5-oxazolidinecarboxylic Acid: A derivative with a chloro substituent on the aromatic ring.
Uniqueness
The uniqueness of (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid lies in its specific stereochemistry and the presence of the anisyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo selective reactions and its utility as a chiral building block make it valuable for research and industrial purposes.
Properties
CAS No. |
1262147-55-6 |
|---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4R,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21-,23?/m1/s1 |
InChI Key |
RDVJYGYJBUIIOE-OJOWTSHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N([C@@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Synonyms |
Cabazitaxel Impurity 21; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)




